1-Chloro-2,4-difluoro-5-iodobenzene
Description
Significance of Polyhalogenated Aryl Systems in Advanced Organic Synthesis
Polyhalogenated aryl systems, aromatic compounds bearing multiple halogen substituents, are of particular interest in advanced organic synthesis. These molecules serve as versatile scaffolds, allowing for the stepwise and selective introduction of various functional groups. This controlled functionalization is crucial for creating complex molecular architectures with specific properties. nih.gov The presence of multiple halogens can enhance the biological activity and membrane permeability of molecules compared to their non-halogenated counterparts, a desirable trait in drug discovery. lifechemicals.com
Furthermore, polyhalogenated aromatic compounds are key components in the field of supramolecular chemistry, where they act as building blocks for creating larger, organized structures through non-covalent interactions like halogen bonding. researchgate.netmpg.de Their ability to form these well-defined assemblies has led to the development of novel materials with applications in areas such as catalysis and molecular recognition. mpg.de The strategic use of polyhalogenated arenes allows for the efficient and rapid generation of molecular complexity, making them highly valuable in the synthesis of new chemical entities. nih.gov
Overview of Halogenation Patterns and Their Chemical Consequences on Aromatic Scaffolds
The number, type, and position of halogen atoms on an aromatic ring—collectively known as the halogenation pattern—profoundly influence the compound's chemical reactivity and physical properties. The presence of halogens, which are electronegative, withdraws electron density from the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. acs.org This electronic effect can be fine-tuned by varying the halogen (fluorine, chlorine, bromine, or iodine), as each has a different electronegativity and size.
The specific placement of halogens dictates the regioselectivity of subsequent reactions. For instance, in cross-coupling reactions, the relative reactivity of carbon-halogen bonds can often be controlled, allowing for selective functionalization at a specific position. nih.gov The steric bulk of the halogen atoms also plays a role, influencing the approach of reagents and the stability of reaction intermediates. This interplay of electronic and steric effects provides a powerful tool for directing chemical transformations on the aromatic scaffold. jocpr.com
The table below illustrates how different halogenation patterns can affect the properties of a benzene (B151609) ring.
| Halogenation Pattern | Key Chemical Consequences |
| Monohalogenation | Activates the ring for certain reactions, provides a single site for functionalization. |
| Dihalogenation (ortho, meta, para) | Influences regioselectivity of subsequent reactions due to electronic and steric effects of two halogen atoms. |
| Polyhalogenation | Significantly alters the electronic nature of the ring, increases potential for multiple, selective functionalizations. nih.gov |
Specific Context of 1-Chloro-2,4-difluoro-5-iodobenzene as a Versatile Building Block
Within the diverse family of polyhalogenated aromatic compounds, this compound stands out as a particularly versatile building block in organic synthesis. Its unique substitution pattern, featuring three different halogen atoms, allows for a high degree of selective reactivity. The distinct nature of the carbon-chlorine, carbon-fluorine, and carbon-iodine bonds enables chemists to perform a sequence of reactions, modifying one halogen site while leaving the others intact.
The presence of the iodine atom, the most reactive of the halogens in many cross-coupling reactions, provides a primary handle for introducing new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, on the other hand, can be targeted in subsequent transformations under different reaction conditions. This orthogonal reactivity is highly advantageous for the efficient construction of complex molecules from a single, readily available starting material. The fluorine atoms also contribute to modifying the electronic properties of the benzene ring, which can be beneficial in the design of new materials and pharmaceuticals.
The strategic utility of this compound is highlighted by its application in the synthesis of a variety of complex organic molecules, where precise control over the introduction of functional groups is paramount.
An exploration of the synthetic routes toward this compound and analogous polyhalogenated aromatic compounds reveals a variety of strategic chemical transformations. The precise placement of four different substituents on a benzene ring necessitates a high degree of regiochemical control. The methodologies employed for the synthesis of such complex molecules often involve a sequential introduction of halogen atoms, utilizing the directing effects of existing substituents and advanced synthetic techniques.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDOBSXJBXGBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293270 | |
| Record name | 1-Chloro-2,4-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333447-43-1 | |
| Record name | 1-Chloro-2,4-difluoro-5-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333447-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,4-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Chloro 2,4 Difluoro 5 Iodobenzene
Carbon-Halogen Bond Activation Studies
The selective activation of a specific carbon-halogen (C-X) bond in the presence of others is a cornerstone of modern synthetic chemistry, enabling the precise functionalization of polyhalogenated molecules.
Relative Reactivity of C-I, C-Cl, and C-F Bonds
In 1-chloro-2,4-difluoro-5-iodobenzene, the carbon-halogen bonds exhibit a distinct hierarchy of reactivity, primarily governed by their bond dissociation energies (BDEs). The generally accepted trend for C-X bond reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. nih.gov This trend is attributed to the decreasing strength of the C-X bond as the halogen atom becomes larger and more polarizable.
The C-I bond is the weakest and most readily cleaved, making the iodine-substituted position the most reactive site for oxidative addition to a low-valent metal catalyst, such as palladium(0). nih.gov Following the C-I bond, the C-Cl bond is the next most reactive, while the C-F bond is the strongest and typically the least reactive. This difference in reactivity allows for chemoselective functionalization at the iodine position without affecting the chlorine or fluorine substituents under appropriate reaction conditions.
The electronic properties of the aromatic ring also play a crucial role. The presence of electron-withdrawing fluorine atoms can influence the electron density at each carbon center, further modulating the reactivity of the attached halogen. nih.gov
Selectivity in Bond Cleavage and Functionalization
The differential reactivity of the carbon-halogen bonds in this compound allows for selective bond cleavage and subsequent functionalization. In transition-metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can be tailored to target a specific C-X bond.
For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often the rate-determining step, will preferentially occur at the C-I bond due to its lower bond dissociation energy. libretexts.org This inherent selectivity enables the introduction of various functionalities at the C-5 position while leaving the C-1 chloro and C-2/C-4 fluoro substituents intact.
Factors that control selectivity in such systems include:
Electronic Control: The inherent electronic properties of the arene and the substituents guide the reaction selectivity. nih.gov
Steric Control: The steric environment around a halogen can influence the accessibility of the catalyst.
Directing Group Control: Functional groups that can coordinate to the metal center can direct the catalyst to a specific position.
Ligand Control: The choice of ligand on the metal catalyst can significantly impact the selectivity of the reaction. acs.org
Additive/Solvent Control: The reaction medium and additives can also play a role in modulating selectivity. acs.org
Cross-Coupling Reactions Utilizing Halogenated Arenes
Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated arenes like this compound are valuable substrates in this context. nih.govacs.org
Palladium-Catalyzed Cross-Coupling Methodologies
The iodine atom in this compound is the primary site for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for forming C-C bonds. The general mechanism involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. nobelprize.org The reaction typically proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. icmpp.ro
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines. wikipedia.org
Site-Selective Cross-Coupling of Polyhalogenated Substrates
The ability to selectively functionalize one halogen position over another in a polyhalogenated substrate is of significant synthetic importance. acs.orgnih.gov In the case of this compound, the pronounced difference in reactivity between the C-I, C-Cl, and C-F bonds allows for highly site-selective cross-coupling reactions at the C-5 position. nih.gov
By carefully controlling the reaction conditions, such as using a suitable palladium catalyst and ligands, it is possible to achieve exclusive coupling at the iodo-substituted carbon. For example, a Suzuki-Miyaura or Sonogashira reaction can be performed to introduce an aryl or alkynyl group, respectively, at the C-5 position, yielding a product that retains the chloro and fluoro substituents for potential further transformations.
The table below summarizes the expected site-selective cross-coupling reactions of this compound.
| Cross-Coupling Reaction | Coupling Partner | Expected Major Product (Functionalization at C-5) |
| Suzuki-Miyaura | Ar-B(OH)₂ | 1-Chloro-2,4-difluoro-5-arylbenzene |
| Heck | R-CH=CH₂ | 1-Chloro-2,4-difluoro-5-(alkenyl)benzene |
| Sonogashira | R-C≡CH | 1-Chloro-2,4-difluoro-5-(alkynyl)benzene |
| Buchwald-Hartwig | R¹R²NH | 5-Amino-1-chloro-2,4-difluorobenzene |
Nucleophilic Aromatic Substitution (SNAr) Pathways
While palladium-catalyzed reactions are prevalent, this compound can also undergo nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing fluorine atoms.
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. lumenlearning.com The subsequent departure of a leaving group, in this case, a halide ion, restores the aromaticity. The presence of strongly electron-withdrawing groups, such as nitro groups or, in this case, fluorine atoms, stabilizes the anionic Meisenheimer intermediate and facilitates the reaction. lumenlearning.comnih.gov
For this compound, the fluorine atoms activate the ring towards nucleophilic attack. The positions ortho and para to the fluorine atoms are the most activated. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the chlorine or the iodine, as these are better leaving groups than fluorine. The relative rates of substitution will depend on the specific nucleophile and reaction conditions. It is generally observed that substitution is favored at positions activated by electron-withdrawing groups. lumenlearning.com
Influence of Halogen Substituents on SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. The reactivity in these reactions is governed by two primary factors: the ability of the substituents to activate the ring towards nucleophilic attack and the nature of the leaving group.
Halogens influence SNAr reactivity through two opposing effects: their ability to withdraw electron density from the ring via the inductive effect (activating) and their ability to be displaced as a leaving group.
Activation via Inductive Effect: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, which leads to a temporary loss of aromaticity and the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com Electron-withdrawing groups stabilize this intermediate, thereby accelerating the reaction. numberanalytics.com Fluorine is the most electronegative halogen, and thus it has the strongest electron-withdrawing inductive effect. This effect decreases down the group: F > Cl > Br > I. Consequently, fluorine is the most activating halogen for the aromatic ring towards nucleophilic attack. chemistrysteps.com
Leaving Group Ability: In contrast to S_N_2 reactions where iodide is the best leaving group, the leaving group ability in SNAr reactions is often inverted (F > Cl ≈ Br > I). wikipedia.orgstackexchange.com This is because the C-X bond is broken in a fast, non-rate-determining step after the Meisenheimer complex is formed. stackexchange.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, facilitating the initial nucleophilic attack which is the slower step. wikipedia.orgchemistrysteps.com
Regioselectivity of Nucleophilic Attack on Polyhalogenated Systems
In polyhalogenated systems like this compound, the position of nucleophilic attack is determined by the combined electronic effects of the substituents. The nucleophile will preferentially attack the carbon position that is most activated (i.e., most electron-deficient) and bears a suitable leaving group.
The general principles are:
Nucleophilic attack is favored at positions ortho and para to strongly electron-withdrawing groups. wikipedia.orgnumberanalytics.com In this molecule, all substituents are halogens, which act as electron-withdrawing groups via induction.
Given the activating order of F > Cl > I for the ring, the positions bearing fluorine atoms (C-2 and C-4) are highly activated.
In SNAr reactions, fluoride (B91410) is often the preferred leaving group due to its strong activating effect on the carbon it is attached to. wikipedia.orgnih.gov
Therefore, in a typical SNAr reaction with this compound, nucleophilic attack would be expected to occur preferentially at either C-2 or C-4, leading to the displacement of a fluoride ion. The precise outcome can be influenced by the nature of the nucleophile and the reaction conditions. For example, quantum mechanics analyses on dichloropyrimidines show that regioselectivity can be sensitive to other substitutions on the ring, sometimes leading to exceptions to general rules. wuxiapptec.com
Electrophilic Aromatic Substitution Reactivity of Polyhalogenated Arenes
Reactivity: All halogens are deactivating groups towards EAS. masterorganicchemistry.comuci.edu They withdraw electron density from the ring through their strong inductive effect, making the ring less nucleophilic and thus less reactive than benzene (B151609) itself. libretexts.orgyoutube.com In a polyhalogenated compound like this compound, the presence of four deactivating halogen atoms significantly reduces the ring's reactivity, often requiring harsh reaction conditions for electrophilic substitution to occur. researchgate.netacs.org
Directing Effects: Despite being deactivating, halogens are ortho, para-directors. libretexts.orglibretexts.org This is because they can donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) when the electrophile adds to the ortho or para positions. youtube.comorganicchemistrytutor.com This resonance donation helps to offset the powerful inductive withdrawal.
For this compound, the potential sites for electrophilic attack are the two unsubstituted carbons, C-3 and C-6. To predict the outcome, one must consider the directing effects of all four halogens. The C-6 position is ortho to the iodine at C-5 and para to the chlorine at C-1. The C-3 position is ortho to both the fluorine at C-2 and the fluorine at C-4. The combined directing influence of these groups will determine the final position of substitution, which can be complex to predict without experimental data or computational analysis.
Radical Reactions Involving Halogenated Arenes
Radical reactions are initiated by the homolytic cleavage of a covalent bond, where the bond breaks evenly, and each fragment retains one electron. fiveable.me The ease of homolytic cleavage depends on the bond dissociation energy (BDE). For carbon-halogen bonds, the BDE increases significantly from iodine to fluorine. libretexts.org
| Bond | Average Bond Dissociation Energy (kcal/mol) |
| C–I | ~51 |
| C–Br | ~68 |
| C–Cl | ~78 |
| C–F | ~116 |
| (Data from Chemistry LibreTexts libretexts.org) |
This trend indicates that the C–I bond is the weakest and therefore the most susceptible to homolytic cleavage to form an aryl radical. fiveable.melibretexts.org In radical reactions involving this compound, the C-I bond at the C-5 position is the most likely site of reaction. The resulting aryl radical can then participate in subsequent propagation steps. The C-Cl and especially the C-F bonds are much stronger and would require significantly more energy to break, making them unlikely to participate in radical reactions under conditions where the C-I bond can be cleaved. rsc.orgresearchgate.netlibretexts.org
Metal-Mediated and Organocatalytic Transformations
Polyhalogenated arenes are versatile substrates for metal-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The selectivity of these reactions on substrates with multiple, different halogens is typically governed by the relative reactivity of the C-X bonds towards oxidative addition to the metal center.
The general reactivity trend for oxidative addition is the inverse of the C-X bond strength: C–I > C–Br > C–Cl >> C–F. nih.gov The C-I bond has the lowest bond dissociation energy, making it the most reactive site. nih.gov
For this compound, a metal catalyst (commonly palladium or rhodium) would selectively undergo oxidative addition into the C-I bond at the C-5 position, leaving the C-Cl and C-F bonds intact. nih.govresearchgate.netresearchgate.net This allows for the regioselective introduction of a new functional group at the position of the iodine atom. This high degree of selectivity is crucial for the synthesis of complex, multi-substituted aromatic compounds. While C-Cl bond activation is possible, it typically requires more forcing conditions or specialized catalytic systems. nih.govacs.org C-F bond activation is the most challenging due to the bond's immense strength. nih.gov
Organocatalytic transformations of halogenated arenes are also an emerging field. For instance, photocatalysts have been used for the reduction of aryl chlorides, and synergistic catalytic approaches using Brønsted acids have been developed for the regioselective halogenation of arenes. pku.edu.cnorganic-chemistry.org
Enzymatic Halogenation and C-H Functionalization Strategies
Nature has evolved enzymes capable of both installing and removing halogens from organic molecules. nih.govacs.org
Enzymatic Halogenation/Dehalogenation: While biosynthetic halogenation often targets electron-rich aromatic substrates, dehalogenating enzymes are well-known for their role in the bioremediation of man-made polyhalogenated pollutants. nih.govnih.gov These enzymes can operate through various mechanisms, including oxidative, reductive, or hydrolytic pathways. nih.govepa.gov Reductive dehalogenases, for example, can replace a halogen atom with a hydrogen, and are capable of acting on a wide range of halogenated aromatics. nih.gov Such enzymatic systems could potentially be applied to a molecule like this compound, likely targeting the more reactive C-I or C-Cl bonds for cleavage.
C-H Functionalization: Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new bonds (e.g., C-C, C-N, C-O). researchgate.netresearchgate.net Applying this to polyhalogenated arenes is challenging due to the deactivating nature of the halogens. However, advances in catalysis, particularly with palladium and iridium, have enabled the C-H functionalization of a broad range of aromatic substrates. nih.govnih.gov These methods can be non-directed, where selectivity is governed by the inherent electronic and steric properties of the substrate, or directed, using a coordinating group to guide the catalyst to a specific C-H bond. nih.gov For this compound, C-H functionalization would target the C-H bonds at positions C-3 and C-6, offering a complementary strategy to reactions occurring at the carbon-halogen bonds.
Applications of 1 Chloro 2,4 Difluoro 5 Iodobenzene in Complex Organic Synthesis and Materials Chemistry
As a Precursor for Advanced Organic Building Blocks
The distinct reactivity of the C-I, C-Cl, and C-F bonds in 1-chloro-2,4-difluoro-5-iodobenzene allows for stepwise and regioselective functionalization, making it a powerful precursor for a variety of advanced organic building blocks. The carbon-iodine bond is the most reactive towards common cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, as well as in the formation of Grignard reagents. This allows for the selective introduction of a wide array of substituents at the 5-position.
Following the initial functionalization at the iodine-bearing carbon, the chlorine and fluorine atoms can be targeted for further modifications. The chlorine atom can participate in nucleophilic aromatic substitution (SNA_r_) reactions, often under more forcing conditions than the iodinated position. The fluorine atoms, while generally less reactive towards substitution, play a crucial role in modulating the electronic properties of the molecule and can be involved in specific transformations or remain as key structural elements in the final product.
This stepwise functionalization strategy enables the synthesis of highly substituted and complex aromatic compounds that would be challenging to prepare through other methods. These resulting building blocks are then utilized in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities. For instance, related halogenated benzenes are used in the preparation of various heterocyclic scaffolds, which are of significant importance in drug discovery. nih.gov
Table 1: Reactivity of Halogen Atoms in this compound
| Halogen | Relative Reactivity in Cross-Coupling | Potential Transformations |
| Iodine | High | Suzuki, Sonogashira, Stille, Heck, Grignard formation, Buchwald-Hartwig amination |
| Chlorine | Moderate | Nucleophilic aromatic substitution, cross-coupling (under specific conditions) |
| Fluorine | Low | Can influence electronic properties, involved in specific cyclization reactions |
Incorporation into Functional Materials
The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of functional materials. The presence of fluorine atoms can enhance properties such as thermal stability, solubility in organic solvents, and electron-accepting ability, which are desirable characteristics for various material applications.
Synthesis of Polymers and Advanced Organic Materials
This trifunctional building block can be incorporated into polymeric structures through various polymerization techniques. The di- and tri-functional nature of its derivatives allows for the creation of both linear and cross-linked polymers. For example, after converting the iodo and chloro groups into other reactive functionalities, the monomer can be polymerized to yield fluorinated polymers. These polymers often exhibit improved thermal stability, chemical resistance, and specific optical or electronic properties due to the influence of the fluorine atoms.
Application in Organic Electronics
The electron-withdrawing nature of the fluorine and chlorine atoms in this compound and its derivatives makes them attractive for applications in organic electronics. When incorporated into conjugated systems, these halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. For instance, the introduction of fluorine atoms into π-conjugated systems can improve the environmental stability of the resulting materials. researchgate.net
Design and Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
This compound serves as a key starting material for the synthesis of complex and extended polycyclic aromatic hydrocarbons (PAHs). The regioselective functionalization of this molecule allows for the construction of larger aromatic systems through iterative cross-coupling reactions. For example, Suzuki or Sonogashira couplings at the iodo position can be used to introduce aryl or acetylenic groups, which can then undergo intramolecular cyclization reactions to form new aromatic rings.
The presence of the chloro and fluoro substituents can direct the regiochemistry of these cyclizations and also influence the final properties of the resulting PAHs. These halogenated PAHs are of interest for their unique photophysical properties and potential applications as organic semiconductors. researchgate.netcapes.gov.br The design and synthesis of such large, heteroatom-doped PAHs are of great interest for their potential use in electronic devices. researchgate.net
Regioselective Functionalization for Diverse Chemical Scaffolds
The differential reactivity of the three halogen atoms is the cornerstone of its utility in creating a diverse array of chemical scaffolds. The iodine atom can be selectively replaced through metal-catalyzed cross-coupling reactions or converted into a lithium or Grignard reagent. Subsequently, the less reactive chlorine atom can be targeted under different reaction conditions. This orthogonal reactivity allows for the sequential and controlled introduction of various functional groups onto the aromatic ring.
This regioselective approach is instrumental in building complex molecules with precisely defined substitution patterns. For example, a Suzuki coupling could be performed at the iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position, leading to a highly functionalized and unsymmetrical product. This level of control is essential for creating libraries of compounds for screening in drug discovery and for the synthesis of targeted molecules with specific biological or material properties.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of Halogenated Arenes
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis
Multinuclear NMR spectroscopy is an indispensable tool for confirming the constitution of 1-Chloro-2,4-difluoro-5-iodobenzene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of substituents on the benzene (B151609) ring can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the aromatic ring. The proton at position 3 (H-3) would appear as a doublet of doublets, split by the adjacent fluorine at C-2 and the fluorine at C-4. The proton at position 6 (H-6) would also be a doublet of doublets, split by the fluorine at C-5 and the adjacent fluorine at C-4. The chemical shifts would be influenced by the combined electronic effects of the halogen substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six unique signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached halogen atoms. The carbons bonded to the highly electronegative fluorine atoms (C-2 and C-4) would show large C-F coupling constants. Similarly, the carbons attached to chlorine (C-1) and iodine (C-5) would have their chemical shifts influenced by the respective halogen's electronegativity and size.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.net The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. These signals would likely appear as complex multiplets due to coupling with each other (³JFF), as well as with the aromatic protons (³JHF and ⁴JHF). The chemical shifts provide sensitive probes of the local electronic environment. researchgate.netspectrabase.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | H-3 | ~7.2 - 7.6 | dd | JH-F(2), JH-F(4) |
| ¹H | H-6 | ~7.8 - 8.2 | dd | JH-F(4), JH-F(5) is small |
| ¹³C | C-1 | ~120 - 130 | d | JC-F(2) |
| ¹³C | C-2 | ~155 - 165 | d | ¹JC-F |
| ¹³C | C-3 | ~115 - 125 | dd | JC-F(2), JC-F(4) |
| ¹³C | C-4 | ~158 - 168 | d | ¹JC-F |
| ¹³C | C-5 | ~90 - 100 | d | JC-F(4) |
| ¹³C | C-6 | ~135 - 145 | d | JC-F(2) is small |
| ¹⁹F | F (at C-2) | ~(-100) - (-115) | d | ³JF-F |
| ¹⁹F | F (at C-4) | ~(-105) - (-120) | d | ³JF-F |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Reaction Monitoring)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula. The molecular weight for isomers like 1-chloro-2,4-difluoro-3-iodobenzene (B3032178) is 274.43 g/mol . glpbio.com
For this compound, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of C₆H₂ClF₂I. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl). Electron ionization (EI) mass spectrometry would likely lead to fragmentation, with initial loss of the weakest bond, the C-I bond, being a major pathway. Other expected fragments would correspond to the loss of chlorine or fluorine atoms.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₆H₂ClF₂I | |
| Monoisotopic Mass | 273.8848 u | Calculated for ¹²C₆¹H₂³⁵Cl¹⁹F₂¹²⁷I |
| Major Isotopic Peak | [M]⁺ | Shows characteristic Cl isotope pattern (approx. 3:1 ratio for [M]⁺ and [M+2]⁺) |
| Major Fragment | [M-I]⁺ | Loss of iodine atom is a common fragmentation pathway for iodoarenes |
| Other Fragments | [M-Cl]⁺, [M-F]⁺ | Loss of other halogen atoms |
X-ray Crystallography for Solid-State Structure Determination and Regiochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of the substitution pattern (regiochemistry) on the benzene ring. It would also yield precise data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, in the crystal lattice. While no public crystal structure is available for this specific isomer, analysis of related compounds like 5-chloro-7-azaindole-3-carbaldehyde demonstrates the power of this technique to reveal detailed structural parameters and intermolecular packing. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. nih.gov Each functional group and structural feature has characteristic vibrations, making these methods excellent for qualitative analysis. nih.govdocumentsdelivered.com For this compound, the spectra would be complex but highly characteristic.
Key expected features include:
Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-F stretching vibrations, which are typically strong in the IR spectrum, appearing in the 1100-1300 cm⁻¹ range.
C-Cl stretching vibrations in the 600-800 cm⁻¹ region.
C-I stretching vibrations, which would appear at lower frequencies, typically below 600 cm⁻¹.
The combination of these bands provides a unique "fingerprint" for the molecule. docbrown.info Analysis of these spectra, often aided by theoretical calculations using Density Functional Theory (DFT), allows for detailed assignment of vibrational modes and can be used to monitor changes in the molecule during reactivity studies. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong (IR) |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-I Stretch | 500 - 600 | Medium |
| Aromatic C-H Bend (out-of-plane) | 800 - 900 | Strong |
Photoelectron Spectroscopy for Electronic State Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. nih.gov HeI/HeII photoelectron spectroscopy of this compound would provide valuable information on the energies of its molecular orbitals. acs.org
The analysis would focus on identifying the ionization energies associated with the aromatic π-system and the lone pair electrons of the three different halogen atoms. The presence of multiple, different halogens would lead to distinct features in the spectrum, allowing for the study of substituent effects on the electronic structure. For instance, the technique can distinguish between through-bond and through-space interactions between halogen atoms on an aromatic ring. nih.gov This data is crucial for understanding the molecule's reactivity and photochemical behavior. watsonlaserlab.com
Theoretical and Computational Chemistry Studies of 1 Chloro 2,4 Difluoro 5 Iodobenzene
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Chloro-2,4-difluoro-5-iodobenzene, DFT calculations would provide fundamental insights into its stability, electronic properties, and reactivity. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Hypothetical Data Table for FMO Analysis of a Related Halogenated Benzene (B151609):
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is for illustrative purposes only and does not represent this compound.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how molecules will interact. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would reveal the influence of the electron-withdrawing halogen substituents on the electron density of the aromatic ring.
Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)
Fukui functions are reactivity indicators derived from DFT that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org By analyzing the change in electron density as an electron is added or removed, one can determine which atoms are most likely to participate in a reaction. For a substituted benzene like this compound, Fukui indices would be instrumental in predicting the regioselectivity of substitution reactions.
Mechanistic Insights through Transition State Calculations
Computational chemistry allows for the modeling of reaction pathways and the identification of transition states. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, providing insight into its feasibility and rate. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state calculations could elucidate the reaction mechanism and the role of the different halogen substituents.
Solvation Effects and Environmental Interactions
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and energy of a molecule. For this compound, studying solvation effects would be crucial for understanding its behavior in different reaction media. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key parameter in these studies. researchgate.netnih.govresearchgate.net
Predictive Modeling for Reaction Outcomes and Compound Design
The data obtained from computational studies can be used to develop predictive models for chemical reactions. By understanding the electronic properties and reactivity patterns of a series of related compounds, it is possible to use machine learning and other statistical methods to predict the outcomes of new reactions or to design new compounds with desired properties. acs.orgnih.govchemrxiv.org While no such models currently exist for this compound due to the lack of foundational data, this represents a potential future direction for research.
Emerging Research Directions and Future Outlook in Polyhalogenated Aryl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of polyhalogenated arenes traditionally involves methods that can be resource-intensive and generate significant waste. Modern synthetic chemistry is increasingly focused on "green" principles, emphasizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. nih.gov
A key strategy is the use of catalytic processes that minimize the use of stoichiometric reagents. nih.gov For instance, catalytic hydrogenation is a prime example of an atom-economical reaction where a catalyst facilitates the addition of hydrogen to an unsaturated compound. nih.gov Similarly, the development of reagentless approaches, such as the iodosulfenylation of alkynes using only iodine and disulfides, showcases 100% atom economy and high regio- and stereoselectivity. chemicalbook.com
Advancements in Chemo- and Regioselective Transformations for Complex Substrates
The presence of multiple, yet distinct, halogen atoms on a benzene (B151609) ring, as in 1-Chloro-2,4-difluoro-5-iodobenzene, presents a significant challenge and opportunity for selective functionalization. The differential reactivity of the C-Cl, C-F, and C-I bonds allows for chemo- and regioselective transformations, which are essential for building complex molecular architectures.
The iodination of chlorinated aromatic compounds using reagents like silver salts (e.g., Ag₂SO₄, AgSbF₆) in the presence of iodine has been shown to provide access to iodoarenes with high regioselectivity. chemicalbook.com For example, the iodination of phenols, anisoles, and anilines with a 3,5-dichloro substitution pattern can yield ortho- or para-iodinated products preferentially. chemicalbook.com In the case of chlorobenzene, certain silver salts can selectively introduce iodine at the para position. chemicalbook.com This suggests that direct iodination of 1-chloro-2,4-difluorobenzene (B74516) could be a viable route to this compound, with the regioselectivity being influenced by the choice of catalyst and reaction conditions.
Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the selective functionalization of polyhalogenated arenes. The varying reactivity of aryl-halogen bonds (typically C-I > C-Br > C-Cl) allows for sequential couplings. For instance, the C-I bond in this compound would be expected to react preferentially in palladium-catalyzed reactions like the Suzuki or Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations.
Hypothetical Regioselective Iodination Synthesis
A potential synthetic route to this compound is the electrophilic iodination of 1-chloro-2,4-difluorobenzene. The directing effects of the existing substituents would guide the position of the incoming iodine atom.
| Reactant | Reagents | Product | Expected Regioselectivity |
| 1-Chloro-2,4-difluorobenzene | I₂, Silver Salt (e.g., AgSbF₆) | This compound | The fluorine atoms are activating ortho/para directors, while the chlorine is a deactivating ortho/para director. The iodine would likely substitute at the least sterically hindered position, which is para to the fluorine at C-4 and meta to the chlorine at C-1. |
This table outlines a plausible synthetic approach based on known regioselective iodination methods.
Integration of Flow Chemistry and Continuous Processing for Production
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions. chemicalbook.comguidechem.comachemblock.comchemicalbook.com In a flow system, reagents are pumped through a reactor where they mix and react in a continuous stream. chemicalbook.com This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. chemicalbook.comguidechem.com
The halogenation of organic compounds, which is often fast and exothermic, is particularly well-suited for flow chemistry. chemicalbook.comguidechem.comachemblock.comchemicalbook.com The use of hazardous reagents like elemental halogens can be managed more safely in a closed-loop flow system, with any dangerous byproducts being quenched in-line. chemicalbook.comguidechem.comachemblock.comchemicalbook.com The high surface-area-to-volume ratio of flow reactors facilitates efficient heat exchange, preventing the formation of hot spots and thermal runaways. chemicalbook.com
Exploration of Novel Catalytic Systems for Halogenated Arene Functionalization
The functionalization of halogenated arenes is heavily reliant on catalytic systems, with palladium-based catalysts being the most prominent. The catalytic cycle for a typical cross-coupling reaction involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. ktu.eduresearchgate.net
Research is ongoing to develop more robust and efficient catalysts. This includes the design of new phosphine (B1218219) ligands that can improve the activity and selectivity of palladium catalysts, even allowing for reactions with less reactive aryl chlorides. sigmaaldrich.com Beyond palladium, there is growing interest in catalysts based on more abundant and less expensive metals like nickel and copper. These alternative catalysts can sometimes offer different reactivity and selectivity profiles, expanding the toolbox for the synthesis of complex molecules.
For a substrate like this compound, a key area of research is the development of catalysts that can selectively activate one C-X bond over another. For example, a catalyst that is highly selective for the C-I bond would allow for the initial functionalization at this position, while leaving the C-Cl bond available for a subsequent, different coupling reaction.
Expanding the Scope of Applications in Emerging Fields of Materials Science and Chemical Biology
Polyhalogenated aromatic compounds are critical building blocks for a variety of advanced materials and biologically active molecules. Their utility stems from their rigid aromatic core and the presence of multiple halogen atoms that can serve as handles for further functionalization.
In materials science, these compounds are used in the synthesis of Organic Light-Emitting Diodes (OLEDs). cnrs.frresearchgate.netchem-space.comgoogle.comnist.gov The layered structure of an OLED typically includes a hole transport layer, an electron transport layer, and an emissive layer. chem-space.comgoogle.com Halogenated aromatics can be used to construct the organic semiconductor materials that make up these layers. cnrs.frresearchgate.netchem-space.comgoogle.comnist.gov The electronic properties of the final material can be fine-tuned by the choice and positioning of the halogen substituents on the aromatic core.
In chemical biology and medicinal chemistry, this compound and similar compounds can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The different halogens can be selectively replaced or used in coupling reactions to build up more complex molecular structures with desired biological activities. For instance, the iodo-substituent is often used in cross-coupling reactions due to its high reactivity. chemicalbook.com
Addressing Challenges in the Synthesis and Reactivity of Highly Substituted Systems
The synthesis of highly substituted aromatic compounds like this compound is fraught with challenges. One of the primary difficulties is controlling the regioselectivity of substitution reactions. When multiple substituents are already present on the ring, their combined electronic and steric effects can make it difficult to predict the outcome of a subsequent reaction. sigmaaldrich.com
Steric hindrance can play a significant role, potentially blocking access to certain positions on the ring and leading to lower yields or unexpected products. Electronically, the presence of multiple deactivating groups, such as halogens, can reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic substitution. Conversely, the presence of activating groups can lead to over-reaction or a lack of selectivity.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Direct Halogenation | 60–75 | ICl, FeCl₃, 80°C, 12 h | Requires strict regiocontrol |
| Ullmann Coupling | 50–65 | CuI, DMF, 120°C, 24 h | Slow reaction kinetics |
| Nucleophilic Substitution | 70–85 | KF, DMF, 100°C, 6 h | Limited to activated arenes |
Advanced: How do electronic effects of halogen positioning influence cross-coupling reactivity?
Answer:
The reactivity in cross-coupling reactions (e.g., Suzuki or Stille) is governed by the electron-withdrawing/donating effects of halogens. In this compound:
- Iodine acts as a strong σ-electron-withdrawing group, activating the ring for nucleophilic attack but deactivating it for electrophilic substitution.
- Fluorine exerts an inductive electron-withdrawing effect, enhancing stability of intermediates in coupling reactions.
- Chlorine provides moderate deactivation, directing reactions to meta/para positions.
Example : In Suzuki-Miyaura coupling, the iodine atom’s position (para to chlorine) facilitates oxidative addition with palladium catalysts, while fluorine’s inductive effect stabilizes the transition state . Contradictions in reported reaction rates can arise from solvent polarity or catalyst choice, necessitating DFT calculations to optimize conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (256.44 g/mol) and isotopic patterns (e.g., iodine’s M+2 peak) .
- X-ray Crystallography : Resolves regiochemistry in solid-state structures (e.g., distinguishing ortho/meta halogen positions) .
Advanced: How can computational modeling predict bioactivity and resolve data contradictions?
Answer:
Discrepancies in antimicrobial activity reports (e.g., Gram-positive vs. Gram-negative efficacy) can be analyzed via:
- Molecular Docking : Simulate interactions with targets like DNA gyrase (e.g., binding affinity comparisons using AutoDock Vina). Evidence shows iodine’s van der Waals interactions enhance binding to hydrophobic pockets .
- QSAR Models : Correlate halogen electronegativity with bioactivity. Fluorine’s high electronegativity improves membrane permeability but may reduce target affinity in polar environments .
- MD Simulations : Assess stability of compound-target complexes over time (e.g., 100 ns trajectories in GROMACS) to explain variable IC₅₀ values .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent iodine loss or decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact.
- Waste Disposal : Neutralize with 10% sodium thiosulfate to reduce iodine toxicity before disposal .
Advanced: How to address conflicting data on halogen substitution effects in catalytic applications?
Answer:
Contradictions (e.g., iodine enhancing vs. inhibiting catalysis) require systematic analysis:
- Control Experiments : Compare reaction rates with/without iodine under identical conditions.
- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials influenced by halogens. Iodine’s polarizability may stabilize Pd(0) intermediates in cross-coupling .
- Isotopic Labeling : Track iodine’s role using ¹²⁵I-labeled analogs to distinguish between catalytic cycles and side reactions .
Basic: What solvents optimize recrystallization of this compound?
Answer:
- Ethanol/Water Mixtures : Ideal for slow crystallization due to moderate polarity (solubility: ~5 mg/mL at 25°C) .
- Hexane/DCM : For rapid precipitation, yielding smaller crystals suitable for XRD .
Advanced: How does halogen-lone-pair conjugation affect electronic properties?
Answer:
- Iodine : Its large atomic radius allows hyperconjugation with the aromatic π-system, lowering LUMO energy and enhancing electrophilicity.
- Fluorine : Limited conjugation due to high electronegativity, increasing ring electron deficiency.
- Chlorine : Moderate conjugation stabilizes radical intermediates in photochemical reactions .
Basic: What are common derivatives of this compound in medicinal chemistry?
Answer:
- Nitro Derivatives : Introduce nitro groups at the 3-position for enhanced antibacterial activity .
- Amino Analogs : Reduce nitro to amine for DNA intercalation studies .
Advanced: How to design experiments to probe halogen-halogen interactions in crystal packing?
Answer:
- Single-Crystal XRD : Analyze short contacts (e.g., I···F distances < 3.5 Å indicate Type-II halogen bonds) .
- Hirshfeld Surface Analysis : Quantify interaction contributions using CrystalExplorer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
